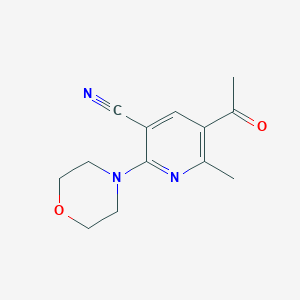

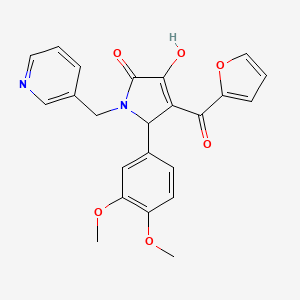

![molecular formula C11H17NO3 B2416379 tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate CAS No. 1250996-94-1](/img/structure/B2416379.png)

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” are complex and involve several steps . These steps include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .科学的研究の応用

Enantioselective Synthesis

Asymmetric synthesis is crucial in organic chemistry. The 8-azabicyclo[3.2.1]octane core provides an excellent platform for enantioselective transformations. Researchers have explored various methodologies to control stereochemistry during its construction. These efforts contribute to the development of efficient and sustainable synthetic routes for chiral compounds .

将来の方向性

The future directions in the research and development of “tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications . Additionally, the development of more efficient and stereoselective synthesis methods could also be a focus of future research .

作用機序

Target of Action

The primary target of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biological pathways due to their wide array of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 3-oxa-8-azabicyclo[32Its molecular weight is 22327 , which is within the range generally favorable for good bioavailability.

Result of Action

The specific molecular and cellular effects of “tert-Butyl 3-oxa-8-azabicyclo[32Compounds with a similar 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “tert-Butyl 3-oxa-8-azabicyclo[32It’s known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability.

特性

IUPAC Name |

tert-butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJGIZVGQFSDEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2COCC1C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

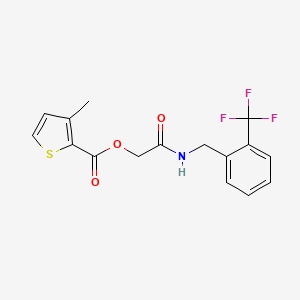

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)

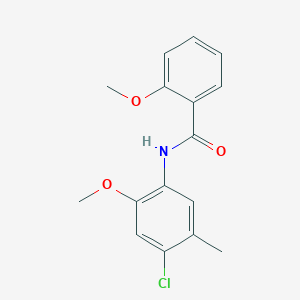

![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)

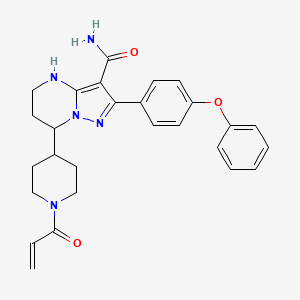

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)

![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)